molecular formula C13H18N2O2S2 B2947915 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1795211-48-1

2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No. B2947915
CAS RN: 1795211-48-1
M. Wt: 298.42
InChI Key: KUQCZHFDGCIYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a chemical compound that belongs to the family of thiazole derivatives. It has gained significant attention in the scientific community due to its potential in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by targeting various molecular pathways, including the cyclooxygenase (COX) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the mitogen-activated protein kinase (MAPK) pathway. The compound has also been reported to interact with various receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has been reported to possess various biochemical and physiological effects. The compound has been shown to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory and analgesic effects. The compound has also been reported to inhibit the activation of NF-κB, which is involved in the regulation of immune responses, leading to anti-inflammatory effects. Additionally, the compound has been shown to activate the CB2 receptor, leading to anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Additionally, the compound has been reported to possess anti-inflammatory and analgesic properties, making it a useful tool in the study of inflammatory diseases and pain management. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the study of 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone. One of the main areas of research is the development of the compound as a therapeutic agent for the treatment of various diseases. Further studies are required to explore the full potential of the compound in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are required to elucidate the mechanism of action of the compound and its interaction with various molecular pathways and receptors. Finally, the development of more efficient synthesis methods and the optimization of the purity and yield of the compound are also important areas of research.

Synthesis Methods

The synthesis of 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves the reaction of cyclopentanethiol with 3-chloro-2-hydroxypropyl thiazole-2-carboxylate in the presence of triethylamine. The resulting product is then treated with sodium hydride and 2-bromo-1-phenylethanone to obtain the final compound. The synthesis method has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has been extensively studied for its potential as a therapeutic agent. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has also shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The scientific research application of 2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is still in its early stages, and further studies are required to explore its full potential.

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c16-12(9-19-11-3-1-2-4-11)15-7-10(8-15)17-13-14-5-6-18-13/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCZHFDGCIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

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